Predicted pKa Shift: Fluorine Substitution Modulates Phenolic Acidity Relative to Non-Fluorinated Analog
The 6-fluoro substitution on the indanone scaffold produces a measurable shift in the phenolic hydroxyl pKa relative to the non-fluorinated 5-hydroxy-indan-1-one baseline. 6-Fluoro-5-hydroxy-indan-1-one has a predicted pKa of 6.91±0.20 , which is notably more acidic than the pKa of phenol itself (approximately 9.95) and is consistent with the electron-withdrawing inductive effect exerted by the ortho-positioned fluorine atom and the adjacent carbonyl group of the indanone ring system. This pKa value positions the compound such that at physiological pH (7.4), a significant fraction of the hydroxyl groups exists in the deprotonated phenoxide form, altering the compound's hydrogen-bonding capacity and electrostatic interaction potential with biological targets. This physicochemical differentiation is consistent with broader observations that fluorine substitution in aromatic systems influences pKa, membrane permeability, metabolic resistance, and pharmacokinetic properties [1].
| Evidence Dimension | Acid dissociation constant (pKa) of phenolic hydroxyl group |
|---|---|
| Target Compound Data | pKa = 6.91 ± 0.20 (predicted) |
| Comparator Or Baseline | Phenol (unsubstituted) pKa ≈ 9.95; 5-hydroxy-indan-1-one (non-fluorinated analog) |
| Quantified Difference | ΔpKa ≈ 3.04 units more acidic than phenol; significant shift relative to non-fluorinated 5-hydroxy-indan-1-one |
| Conditions | Predicted pKa values derived from computational models (ChemicalBook database) |
Why This Matters
The reduced pKa alters the protonation equilibrium at physiological pH, directly impacting the compound's capacity to serve as a hydrogen-bond donor versus acceptor, which influences target binding interactions and solubility profiles in aqueous biological media.
- [1] Shrestha A, Oh HJ, Kim MJ, Pun NT, Magar TBT, Bist G, et al. Design and Synthesis of Fluorinated and/or Hydroxylated 2-Arylidene-1-indanone Derivatives as an Inhibitor of LPS-stimulated ROS Production in RAW 264.7 Macrophages with Structure-Activity Relationship Study. Bull Korean Chem Soc. 2019;40(3):234-243. doi:10.1002/bkcs.11618 View Source
